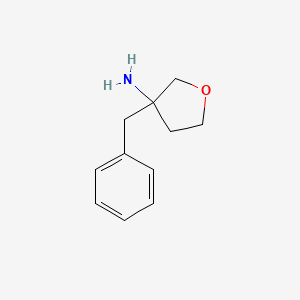

3-Benzyloxolan-3-amine

説明

Significance of Tertiary Amine-Containing Oxolane Systems in Chemical Research

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a fundamental heterocyclic scaffold in organic chemistry. wikipedia.org It is widely utilized as a versatile polar aprotic solvent and serves as a precursor for the synthesis of various polymers, such as polytetramethylene ether glycol (PTMEG). eschemy.com The incorporation of a tertiary amine into the oxolane framework introduces a functional group with a rich and diverse chemical reactivity.

Tertiary amines are well-established as effective nucleophilic catalysts in a range of organic transformations. researchgate.net Their catalytic activity is particularly notable in the ring-opening reactions of epoxides (oxiranes), where they facilitate the formation of valuable intermediates for the production of epoxy resins and other biologically active compounds. researchgate.netresearchgate.net The catalytic efficacy of a tertiary amine is often linked to its nucleophilicity and the steric environment around the nitrogen atom. researchgate.net

Furthermore, the integration of tertiary amine functionalities into polymer backbones, including poly(arylene ether)s, has led to the development of advanced materials. acs.org These amine-functionalized polymers have shown significant promise in applications such as acid-gas separations, where the amine groups enhance the sorption selectivity for gases like CO₂. acs.org The combination of the stable oxolane ring with a reactive tertiary amine center thus creates a molecular system with potential applications in both catalysis and materials science.

Strategic Importance of Benzylic Ethers in Molecular Design

The benzyl (B1604629) ether moiety is a crucial functional group in modern molecular design, extending far beyond its traditional role as a protecting group. In medicinal chemistry, the incorporation of benzylic groups is a key strategy for accessing three-dimensional chemical space, which is critical for enhancing the binding affinity and specificity of drug candidates. nih.gov

Benzylic ethers are integral components of numerous biologically active molecules. For instance, N-benzyl alkyl ether piperazine (B1678402) derivatives have been synthesized and evaluated as high-affinity ligands for the σ-1 receptor, a target for central nervous system disorders. acs.org The benzyl group often contributes to the hydrophobic interactions within the receptor's binding pocket. Moreover, the benzylic ether linkage has been cleverly employed in the design of prodrugs. A notable example is a glucuronide prodrug of 10-hydroxycamptothecin, where a self-immolative benzyl ether linker was used to improve the drug's water solubility and stability, allowing for targeted release under specific physiological conditions. acs.org The activation of the relatively strong C-O bond in benzylic ethers can be achieved under various conditions, including supramolecular catalysis, highlighting their synthetic versatility. nih.gov

Overview of Advanced Research Trajectories for Amine-Functionalized Cyclic Ether Architectures

Current research involving amine-functionalized cyclic ethers is focused on developing novel synthetic methodologies and exploring new applications in materials science and sustainability. A significant area of advancement is the direct functionalization of C-H bonds, which provides efficient pathways to complex molecular architectures. rsc.org For example, methods for the α-C–H functionalization of amines allow for the construction of primary α-tertiary amines from more readily available starting materials. rsc.org

Another innovative research direction is the deconstructive functionalization of cyclic ethers. chinesechemsoc.org This approach enables the cleavage of C-O bonds to introduce new functional groups, such as the difluoromethoxy group, which is of great interest in pharmaceutical and agrochemical development due to its ability to enhance metabolic stability and biological activity. chinesechemsoc.org

In the realm of environmental science, amine-functionalized materials are being extensively investigated for carbon dioxide capture. acs.orgnih.gov By impregnating porous supports with amines, researchers are creating adsorbents with high CO₂ capacity and excellent cyclic stability. nih.gov The design of these materials often focuses on optimizing the interaction between the amine and the support at an atomic level to enhance efficiency and reduce the energy required for regeneration. nih.gov These advanced research trajectories underscore the expanding importance of amine-functionalized cyclic ether systems in addressing challenges in synthesis, medicine, and environmental technology.

Summary of Research Findings for Related Structural Motifs

| Structural Motif | Research Area | Key Finding/Application | Reference |

|---|---|---|---|

| Tertiary Amine | Catalysis | Acts as an effective nucleophilic catalyst for the ring-opening of epoxides. | researchgate.net |

| Oxolane (THF) | Polymer Chemistry | Serves as a monomer for the production of polytetramethylene ether glycol (PTMEG). | eschemy.com |

| Benzylic Ether | Medicinal Chemistry | Used as a linker in prodrug design to improve solubility and stability. | acs.org |

| Amine-Functionalized Polymer | Materials Science | Enhances CO₂ sorption selectivity in polymers for acid-gas separation. | acs.org |

| Amine-Functionalized Sorbent | Environmental Science | Shows high potential for direct CO₂ capture from the atmosphere. | acs.orgnih.gov |

Structure

3D Structure

特性

IUPAC Name |

3-benzyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-11(6-7-13-9-11)8-10-4-2-1-3-5-10/h1-5H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLHFVHCXBABAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Benzyloxolan 3 Amine and Structural Analogues

Enantioselective Synthesis of Chiral Quaternary Carbon Centers Bearing Amine and Benzylic Moieties

The creation of a chiral quaternary carbon atom, particularly one substituted with both an amine and a benzylic group, is a formidable task in organic synthesis. nih.govacs.org The steric hindrance around such a center necessitates the use of highly efficient and selective catalytic systems.

Chiral Catalysis in C-H Amination and Cross-Coupling Reactions

Recent advancements in transition metal catalysis have provided powerful tools for the direct functionalization of C-H bonds. researchgate.net Chiral catalysts, particularly those based on rhodium, iridium, and nickel, have been instrumental in developing enantioselective C-H amination and cross-coupling reactions. acs.orgnih.govsemanticscholar.org

C-H Amination: The direct insertion of a nitrene into a C-H bond is a highly attractive strategy for forming a C-N bond. researchgate.net The use of chiral rhodium and cobalt catalysts has enabled the enantioselective amination of C(sp³)–H bonds. acs.orgnih.govnih.gov For instance, ion-paired catalysts, combining an anionic rhodium complex with a chiral cation derived from cinchona alkaloids, have shown high enantioselectivity in the benzylic C-H amination of substrates with pendant hydroxyl groups. acs.orgnih.gov These catalysts create a well-defined chiral pocket that facilitates stereocontrol through noncovalent interactions. acs.orgnih.gov Cobalt-based metalloradical catalysis has also emerged as a powerful method for the chemoselective amination of propargylic C(sp³)–H bonds, even allowing for the formation of quaternary carbon centers. nih.gov

Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions have proven effective for the construction of C-C bonds. researchgate.net Stereospecific Suzuki-Miyaura arylations of tertiary benzylic acetates, for example, can produce diaryl and triaryl quaternary stereocenters with high stereochemical fidelity. acs.org This approach, which utilizes an inexpensive and air-stable Ni(II) salt with a commercially available phosphine (B1218219) ligand, allows for the transformation of readily available tertiary alcohols into valuable products with retention of stereochemistry. acs.org Furthermore, ligand-controlled, site-divergent Csp³–H bond functionalization using a photoinduced hydrogen atom transfer (HAT)/nickel co-catalytic strategy has been developed for the synthesis of complex molecules with quaternary stereocenters. springernature.com

Organocatalytic Strategies for Asymmetric Transformations

Organocatalysis has become a powerful alternative and complement to metal-based catalysis for asymmetric synthesis. wikipedia.org Chiral organic molecules can catalyze a wide range of transformations with high enantioselectivity, often under mild and environmentally friendly conditions. wikipedia.org

For the synthesis of molecules with chiral quaternary centers, organocatalytic approaches such as the Morita-Baylis-Hillman (MBH) reaction and tandem reactions have been successfully employed. nih.gov For instance, the enantioselective MBH reaction of isatins with acrolein, catalyzed by β-isocupreidine, yields 3-substituted 3-hydroxyoxindoles with high enantiomeric excess. nih.gov Organocatalytic tandem reactions, such as the double Michael addition of γ/δ-hydroxy-α,β-unsaturated carbonyls to enals, can generate highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivities. researchgate.net Bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base moiety, have also been developed for the asymmetric synthesis of various heterocyclic compounds. researchgate.net

Ligand-Controlled Stereoselective Functionalization

The choice of ligand in a metal-catalyzed reaction is crucial for achieving high stereoselectivity. researchgate.net Chiral ligands can create a specific steric and electronic environment around the metal center, thereby directing the approach of the substrate and controlling the stereochemical outcome of the reaction.

Ligand-controlled stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product by simply changing the chiral ligand. researchgate.net This has been demonstrated in nickel-catalyzed reductive cyclization/cross-coupling reactions to construct chiral heterocycles with quaternary stereocenters. researchgate.net The relationship between the ligand structure, substrate, and cyclization selectivity is a key area of research. researchgate.net Similarly, in copper-catalyzed reactions, the use of different chiral ligands can lead to the formation of all four stereoisomers of a product with two adjacent stereocenters. rsc.org The development of "privileged ligands" that are effective in a wide range of reactions is a significant goal in asymmetric catalysis. wikipedia.org

Novel Approaches to the Construction of the 3-Substituted Oxolane Core

The tetrahydrofuran (B95107) (oxolane) ring is a common structural motif in many natural products and biologically active molecules. nih.gov The development of new methods for the stereoselective synthesis of substituted tetrahydrofurans is therefore of great interest. nih.gov

Ring-Closing Methodologies for Tetrahydrofuran Formation

A variety of ring-closing strategies have been developed for the synthesis of the tetrahydrofuran core. nih.gov These include:

Intramolecular SN2 Reactions: Classical approaches often involve the intramolecular nucleophilic substitution of a hydroxyl group onto a tethered leaving group. nih.gov

Ring-Closing Metathesis (RCM): RCM has become a powerful and widely used method for the formation of cyclic compounds, including tetrahydrofurans. ru.nlniscpr.res.inacs.org Ruthenium-based catalysts, such as the Grubbs catalysts, are commonly employed for this transformation. niscpr.res.in Molybdenum-catalyzed asymmetric ring-closing metathesis has also been developed for the enantioselective synthesis of cyclic ethers. acs.org

Radical Cyclizations: Intramolecular radical cyclizations of unsaturated carboxylic acids can lead to the formation of substituted tetrahydrofurans. organic-chemistry.org Visible-light-mediated deoxygenative cyclizations of monoallylated 1,2-diols have also been reported. nih.gov

Palladium-Catalyzed Cyclizations: Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond in a single step with high diastereoselectivity. organic-chemistry.org

[3+2] Cycloadditions: The [3+2] cycloaddition of carbonyl ylides with alkenes is another effective method for constructing the tetrahydrofuran ring. nih.gov

Stereocontrolled Incorporation of Amine and Benzylic Substituents

The introduction of substituents at the 3-position of the oxolane ring with precise stereocontrol is a key challenge. nih.gov

One approach involves the stereocontrolled synthesis of a precursor molecule containing the desired stereocenters, followed by cyclization to form the tetrahydrofuran ring. For example, a stereocontrolled 1,3-nitrogen migration has been used for the asymmetric synthesis of α-amino acids, which could potentially serve as precursors for 3-aminooxolanes. dicp.ac.cn

Another strategy is the direct functionalization of a pre-formed tetrahydrofuran ring. However, achieving stereocontrol in such reactions can be difficult.

A powerful method for the synthesis of substituted tetrahydrofurans is the stereospecific ring-opening of aryl-substituted tetrahydrofurans via nickel-catalyzed Kumada-type coupling. escholarship.org This allows for the synthesis of acyclic alcohols with multiple stereocenters, which can then be cyclized to form the desired substituted tetrahydrofuran.

The following table summarizes some of the key catalytic systems and their performance in the synthesis of chiral molecules with quaternary centers or substituted heterocycles.

| Catalyst System | Reaction Type | Substrate(s) | Product(s) | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio | Reference |

| Rh₂(esp)₂ / Chiral Cation | C-H Amination | Benzylic C-H with pendant OH | Chiral aminoalcohols | High | High | N/A | acs.orgnih.gov |

| NiCl₂ / Phosphine Ligand | Suzuki-Miyaura | Tertiary benzylic acetates, arylboronic acids | Diaryl/triaryl quaternary stereocenters | High | High (stereoretention) | N/A | acs.org |

| β-isocupreidine | Morita-Baylis-Hillman | Isatins, acrolein | 3-substituted 3-hydroxyoxindoles | High | High | N/A | nih.gov |

| Grubbs Catalyst | Ring-Closing Metathesis | Diene ester | Cyclopentene ester | Slow | N/A | N/A | niscpr.res.in |

| Ni/BINAP | Kumada Coupling | 2-aryltetrahydrofurans, Grignard reagents | Acyclic alcohols | Good | N/A | >20:1 | escholarship.org |

Direct Amination and Reductive Amination Strategies

Direct amination and reductive amination are powerful and widely used methods for the synthesis of amines from carbonyl compounds or alcohols. d-nb.infopearson.com These strategies offer a straightforward approach to installing the amine functionality onto the oxolane scaffold.

Direct Amination involves the direct displacement of a leaving group, such as a hydroxyl group activated in situ, by an amine. While conceptually simple, this method can be challenging due to the poor leaving group ability of the hydroxyl group. Recent advancements have focused on the use of catalysts, such as nickel pincer complexes, to facilitate the direct alkylation of amines via C-H bond activation, offering a more atom-economical route. rsc.org

Reductive amination is a two-step process that begins with the reaction of a carbonyl compound, such as a ketone or aldehyde, with an amine to form an imine or enamine intermediate. pearson.comias.ac.in This intermediate is then reduced in situ to the corresponding amine. pearson.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, like sodium triacetoxyborohydride, being common choices due to their selectivity. ias.ac.intcichemicals.com The reaction is often carried out in a one-pot fashion, making it highly efficient. ias.ac.in Greener protocols have been developed using reagents like zinc powder in aqueous media, providing an alternative to complex hydrides in chlorinated solvents. nih.gov

The choice between direct and reductive amination depends on the available starting materials and the desired substitution pattern on the final amine. For the synthesis of 3-Benzyloxolan-3-amine, reductive amination of a corresponding 3-oxolanone with benzylamine (B48309) would be a viable and efficient strategy.

| Method | Starting Material | Reagents | Key Features |

| Direct Amination | Alcohol | Amine, Catalyst (e.g., Ni pincer complex) | Atom-economical, C-H activation |

| Reductive Amination | Ketone/Aldehyde | Amine, Reducing Agent (e.g., NaBH(OAc)₃, Zn) | One-pot, high efficiency, broad substrate scope |

Multi-Component Reactions for Convergent Synthesis of Substituted Amines

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. rug.nlorganic-chemistry.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors. rug.nlresearchgate.net

Several named MCRs are particularly relevant for the synthesis of substituted amines and could be adapted for the construction of 3-Benzyloxolan-3-amine analogues. These include:

Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide.

Passerini Reaction: A three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy carboxamide.

Mannich Reaction: A three-component reaction involving an aldehyde, a primary or secondary amine, and a C-H acidic compound. organic-chemistry.org

The power of MCRs lies in their ability to assemble complex molecular scaffolds in a single step. For instance, a hypothetical MCR approach to a derivative of 3-Benzyloxolan-3-amine could involve the reaction of a 3-oxolanone, benzylamine, an isocyanide, and a suitable fourth component to rapidly build a highly substituted oxolane core. The development of novel MCRs and the application of existing ones to new scaffolds remain active areas of research. rug.nlrsc.org

| Reaction | Components | Product Type |

| Ugi | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Passerini | Ketone/Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide |

| Mannich | Aldehyde, Amine, C-H Acidic Compound | β-Amino Carbonyl Compound |

Photoredox and Radical-Mediated Synthetic Pathways

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.govbeilstein-journals.org This strategy has been successfully applied to the synthesis and functionalization of amines. beilstein-journals.orgnih.gov

The core principle involves a photocatalyst, typically a ruthenium or iridium complex, which, upon absorption of visible light, initiates a single-electron transfer (SET) process. beilstein-journals.org In the context of amine synthesis, this can lead to the formation of amine radical cations from the corresponding amines. beilstein-journals.org These reactive intermediates can then undergo a variety of transformations, including C-C bond formation. beilstein-journals.org

For the synthesis of compounds like 3-Benzyloxolan-3-amine, photoredox catalysis could be employed in several ways:

Decarboxylative Alkylation: 3-Aryl-oxetane-3-carboxylic acids can serve as precursors to tertiary benzylic oxetane (B1205548) radicals through photoredox-mediated decarboxylation. These radicals can then participate in conjugate additions to activated alkenes. escholarship.org

α-Arylation of Amines: A photoredox-mediated approach allows for the α-arylation of amines, providing a route to introduce aryl groups at the position adjacent to the nitrogen atom. beilstein-journals.org

The generation of tertiary benzylic radicals, which can be challenging, has been shown to be feasible using photoredox catalysis, opening up new avenues for the functionalization of strained ring systems like oxetanes. escholarship.org While the direct application to 3-Benzyloxolan-3-amine synthesis from readily available precursors is still an area for development, the principles of photoredox and radical-mediated reactions offer significant potential for novel synthetic strategies.

| Method | Radical Precursor | Key Transformation | Catalyst System |

| Decarboxylative Alkylation | Carboxylic Acid | C-C bond formation | Photoredox catalyst (e.g., Ru(bpy)₃²⁺) |

| α-Arylation of Amines | Amine | C-Aryl bond formation | Photoredox catalyst, Aryl halide |

Scalable Synthesis and Process Optimization for Complex Amine Compounds

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. For complex amine compounds like 3-Benzyloxolan-3-amine, process optimization is critical to ensure efficiency, safety, and economic viability.

Key considerations for scalable synthesis include:

Starting Material Availability and Cost: The chosen synthetic route should utilize readily available and inexpensive starting materials.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading is essential to maximize yield and minimize reaction time.

Purification: The development of robust and scalable purification methods, such as crystallization or distillation, is crucial to obtain the desired product in high purity.

Safety: A thorough assessment of potential hazards associated with the reagents, intermediates, and reaction conditions is necessary to ensure safe operation on a large scale.

Green Chemistry Principles: The implementation of green chemistry principles, such as the use of non-toxic solvents and the minimization of waste, is increasingly important in modern chemical manufacturing. ias.ac.in

For the synthesis of 3-Benzyloxolan-3-amine and its analogues, a scalable route would likely favor a convergent approach, such as a one-pot reductive amination or a well-optimized multi-component reaction, to minimize the number of synthetic steps and purification operations. The use of robust and recyclable catalysts would also be a significant advantage in a large-scale setting.

Mechanistic Investigations of Chemical Transformations Involving 3 Benzyloxolan 3 Amine

Elucidation of Reaction Mechanisms for Amine Derivatization and Interconversion

The derivatization of amines is a fundamental process in organic synthesis, often involving the reaction of the nitrogen lone pair as a nucleophile. For a tertiary amine like 3-Benzyloxolan-3-amine, derivatization typically proceeds through pathways that result in the formation of quaternary ammonium (B1175870) salts or through reactions involving adjacent functional groups activated by the amine.

One common derivatization is N-alkoxycarbonylation, which can be used for the protection of amine functionalities. For instance, benzyloxycarbonylation involves the reaction of an amine with a reagent like benzyl (B1604629) chloroformate. While this is more common for primary and secondary amines, the principles can be extended to understand reactivity. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. In refluxing ethanol, primary and secondary amines react to form the corresponding carbamate (B1207046) in good yields researchgate.net. The reaction time is dependent on the steric bulk of the amine researchgate.net.

Interconversion reactions may involve the cleavage of C-N bonds or rearrangements, often facilitated by catalysts. For tertiary amines, a key reaction pathway involves the functionalization of a C-H bond at the α-position to the nitrogen atom. This can be achieved via a hydride transfer mechanism, particularly when the α-C-H bond is activated. Gold(I) complexes, for example, can catalyze such transformations through an outer sphere mechanism, where the electrophilic gold complex activates the substrate towards hydride abstraction from the carbon alpha to the nitrogen chemrxiv.org. The increased hydridic character of this hydrogen atom, due to negative hyperconjugation from the nitrogen, facilitates this process chemrxiv.org.

Another potential transformation is the ring-opening reaction of epoxides, where a tertiary amine can act as a nucleophilic catalyst. The mechanism involves the amine attacking the electrophilic carbon of the epoxide ring, leading to a zwitterionic intermediate that can then participate in further reactions dnu.dp.ua.

Characterization of Key Intermediates in Catalytic Cycles

In many catalytic reactions involving amines, the amine itself can coordinate to the metal catalyst, forming a key intermediate that can either be productive or lead to catalyst deactivation. For example, in palladium-catalyzed reactions, aliphatic amines often coordinate more strongly to the palladium center than the olefin substrate, forming stable bis(amine)-palladium complexes incatt.nl. This coordination significantly reduces the electrophilicity and reactivity of the catalyst incatt.nl. Characterization of such intermediates is crucial for understanding and optimizing the catalytic cycle. Techniques like X-ray crystallography and various spectroscopic methods are employed to identify the geometry and electronic structure of these metal-amine complexes.

In gold-catalyzed C-H bond functionalization, the reaction proceeds through intermediates where the substrate interacts with the gold catalyst without direct coordination of the amine. The mechanism involves an electrophilic activation of a π-system by the gold catalyst, which then facilitates an intramolecular hydride transfer from the α-C-H bond to the activated π-system chemrxiv.org. The characterization of the transient gold-carbene or related electrophilic intermediates is essential for elucidating the precise pathway.

In some cases, the intermediate may be a cation stabilized by a complex anion. For instance, reactions involving bulky N-heterocyclic carbene (NHC) ligands and gold(III) sources can lead to the formation of an imidazolinium cation stabilized by a tetrakis(pentafluorophenyl)aurate(III) anion, rather than the expected organometallic gold(III)-NHC complex mdpi.com. This highlights how steric hindrance can fundamentally alter the reaction pathway and the nature of the resulting intermediates mdpi.com.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic and thermodynamic analyses are essential for a quantitative understanding of reaction mechanisms, including the identification of rate-determining steps and the influence of various parameters on reaction outcomes. For reactions involving amines, kinetic studies often reveal the order of the reaction with respect to the amine and other reactants.

For example, the quaternization reaction of tertiary amines with epoxides has been studied using quantum chemical modeling to determine energy profiles and activation parameters dnu.dp.ua. Such studies calculate the energy barriers for the formation of transition states, providing insight into the reaction rate. The rate of this reaction is often determined by charge control, and the length of the hydrocarbon radicals on the amine influences the energy barrier dnu.dp.ua.

The following table presents hypothetical kinetic data for the derivatization of a series of tertiary amines, illustrating how changes in the amine's structure could affect the reaction rate constant, based on the principles of steric and electronic effects.

| Amine Structure | Relative Steric Hindrance | Relative Rate Constant (krel) | Activation Energy (Ea, kJ/mol) |

|---|---|---|---|

| Trimethylamine | Low | 100 | 45 |

| Triethylamine | Medium | 45 | 52 |

| 3-Benzyloxolan-3-amine (Hypothetical) | High | 15 | 60 |

| Diisopropylethylamine | Very High | 2 | 75 |

This table contains hypothetical data for illustrative purposes.

Influence of Steric and Electronic Factors on Reactivity and Selectivity

The reactivity and selectivity of chemical transformations involving 3-Benzyloxolan-3-amine are profoundly influenced by a combination of steric and electronic factors. The tertiary amine structure, featuring a bulky benzyl group and an oxolane ring attached to the nitrogen, creates significant steric hindrance around the nitrogen's lone pair of electrons.

Steric Effects: Steric hindrance plays a critical role in limiting the ability of the amine to coordinate with other molecules, including catalysts chemrxiv.org. In many reactions, increased steric bulk around the nitrogen atom can decrease the reaction rate by impeding the approach of reactants to the nucleophilic nitrogen center researchgate.netdnu.dp.ua. For instance, very sterically hindered amines may fail to undergo acylation reactions under conditions where less hindered amines react readily researchgate.net. This difference in reactivity can be exploited to achieve selective acylation of a less hindered amine in the presence of a more hindered one researchgate.net.

Electronic Effects: The electronic properties of the substituents on the amine also govern its reactivity. The benzyl group in 3-Benzyloxolan-3-amine can exert inductive and resonance effects. The pentafluorophenyl group, for example, is known for its strong sigma-donating properties which help to stabilize metal ions like gold(III) mdpi.com. Conversely, electron-donating groups can increase the nucleophilicity of the amine, potentially accelerating reactions where the amine acts as a nucleophile. The interplay between these effects is crucial; electronic effects alone often cannot account for the observed reactivity without considering steric demands chemrxiv.org.

A synergistic combination of steric, electronic, and conformational effects often dictates the outcome of a reaction. In Au-catalyzed C-H functionalization, the introduction of a malonate unit in a tertiary amine substrate was shown to limit the interaction between the amine and the gold center while conformationally favoring the desired hydride transfer, a result unachievable by steric or electronic effects alone chemrxiv.org.

The table below illustrates how steric and electronic factors can influence the outcome of a hypothetical catalytic reaction.

| Amine Substrate | Key Feature | Relative Reactivity (%) | Selectivity (Product A vs. B) |

|---|---|---|---|

| N,N-dimethylbenzylamine | Low Steric Hindrance | 95 | 60:40 |

| 3-Benzyloxolan-3-amine (Hypothetical) | High Steric Hindrance | 40 | 85:15 |

| N,N-dimethyl-p-methoxybenzylamine | Electron-Donating Group | 99 | 55:45 |

| N,N-dimethyl-p-nitrobenzylamine | Electron-Withdrawing Group | 25 | 70:30 |

This table contains hypothetical data for illustrative purposes.

Understanding of Catalyst-Substrate Interactions in Amine Synthesis

The interaction between a catalyst and an amine substrate like 3-Benzyloxolan-3-amine is a determining factor in the efficiency and pathway of many synthetic transformations. The nitrogen lone pair makes amines basic and nucleophilic, leading to strong interactions with Lewis acidic metal catalysts.

This interaction can be detrimental, as amines with free N-H groups, and also tertiary amines, can act as poisons to metal catalysts incatt.nlresearchgate.net. They tend to coordinate strongly to the metal center, forming stable complexes that inhibit catalytic activity incatt.nl. The steric hindrance of a bulky amine can sometimes hinder this deactivating adsorption researchgate.net. A successful strategy to circumvent this issue involves the in situ protection of the amine. For example, converting the amine into an ammonium salt using BF₃ prevents the undesired coordination to the catalyst, allowing the productive catalytic pathway to proceed incatt.nl.

Conversely, tertiary amines can themselves function as catalysts. They can act as bases or nucleophiles to activate substrates in various reactions, such as the ring-opening polymerization of benzoxazines mdpi.com. The catalytic activity in such cases is influenced by the amine's structure; for instance, the presence of an electron-donating tert-butyl group on a benzoxazine (B1645224) monomer was found to affect the catalytic efficiency of various tertiary amines mdpi.com.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation of 3 Benzyloxolan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy stands as the cornerstone for the structural analysis of 3-Benzyloxolan-3-amine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing crucial information about the connectivity and spatial arrangement of atoms within the molecule.

For 3-Benzyloxolan-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons of the oxolane ring. The oxolane protons would present as a complex set of multiplets due to diastereotopicity and spin-spin coupling. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including those of the benzyl group and the oxolane ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Benzyloxolan-3-amine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1' (ipso-C of Benzyl) | - | ~138 |

| C2'/C6' (ortho-C of Benzyl) | ~7.35 (d) | ~128.5 |

| C3'/C5' (meta-C of Benzyl) | ~7.30 (t) | ~127.8 |

| C4' (para-C of Benzyl) | ~7.25 (t) | ~127.5 |

| Benzylic CH₂ | ~4.60 (s) | ~70 |

| C2 (Oxolane) | ~3.8-4.0 (m) | ~75 |

| C3 (Oxolane) | - | ~65 |

| C4 (Oxolane) | ~2.0-2.2 (m) | ~35 |

| C5 (Oxolane) | ~3.7-3.9 (m) | ~68 |

| NH₂ | Broad singlet | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and other experimental conditions.

To further refine the structural assignment and gain insight into the three-dimensional structure, advanced NMR techniques are employed.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is crucial for establishing through-space correlations between protons that are in close proximity (< 5 Å). nanalysis.com For 3-Benzyloxolan-3-amine, NOESY can confirm the connectivity by showing correlations between the benzylic protons and the aromatic protons, as well as between the protons of the oxolane ring. Importantly, it can help determine the relative stereochemistry by observing NOEs between the substituents on the oxolane ring.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique for analyzing mixtures and determining the size of molecules in solution by measuring their diffusion coefficients. manchester.ac.ukucsb.edu For a purified sample of 3-Benzyloxolan-3-amine, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient, confirming that they belong to a single molecular entity. nih.govnih.gov This is particularly useful for identifying the presence of any impurities or aggregates.

As 3-Benzyloxolan-3-amine is a chiral molecule, determining its enantiomeric purity is essential. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis.

Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent, such as (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol (BINOL) or derivatives, can lead to the formation of diastereomeric complexes with the enantiomers of 3-Benzyloxolan-3-amine. rsc.org These diastereomeric complexes will have slightly different chemical shifts in the NMR spectrum, allowing for the integration of the separated signals to determine the enantiomeric excess (ee).

Chiral Lanthanide Shift Reagents (CLSRs): Reagents like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) can also be used. harvard.edu Upon coordination to the amine, the paramagnetic lanthanide ion induces large chemical shift changes in the ¹H NMR spectrum, and the chiral environment of the reagent leads to different induced shifts for the two enantiomers, enabling their quantification. harvard.edutcichemicals.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is indispensable for determining the precise molecular mass of 3-Benzyloxolan-3-amine and for gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be utilized.

The exact mass of the protonated molecule [M+H]⁺ would be measured with high accuracy, allowing for the unambiguous determination of its elemental composition.

The fragmentation of 3-Benzyloxolan-3-amine in the mass spectrometer is expected to follow characteristic pathways for benzyl ethers and cyclic amines. miamioh.edulibretexts.org The most prominent fragmentation would likely be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and the corresponding oxolane-3-amine radical cation. Another significant fragmentation pathway for cyclic amines involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edu

Plausible Fragmentation Pathways for 3-Benzyloxolan-3-amine in Mass Spectrometry

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 191 | [C₁₁H₁₅NO]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Cleavage of the benzylic C-O bond |

| 100 | [C₅H₁₀NO]⁺ | Loss of the benzyl group |

| 84 | [C₄H₆N]⁺ | Alpha-cleavage of the oxolane ring |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in 3-Benzyloxolan-3-amine.

FTIR Spectroscopy: The FTIR spectrum would be characterized by the absence of N-H stretching vibrations, confirming the tertiary nature of the amine. orgchemboulder.comrockymountainlabs.comspectroscopyonline.com Key absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C-O stretching of the ether linkage, and C-N stretching of the amine. libretexts.org

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for observing symmetric vibrations and non-polar bonds. The aromatic ring vibrations of the benzyl group would give rise to strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies for 3-Benzyloxolan-3-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C-O (Ether) | Stretching | 1150-1085 |

| C-N (Amine) | Stretching | 1250-1020 orgchemboulder.com |

| Aromatic C=C | Stretching | 1600-1450 |

X-ray Diffraction Analysis for Definitive Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org If suitable crystals of 3-Benzyloxolan-3-amine or a salt thereof can be obtained, X-ray crystallography would provide precise information on bond lengths, bond angles, and torsion angles.

Crucially, for a chiral molecule, X-ray diffraction analysis using anomalous dispersion can determine the absolute configuration of the stereocenter at the C3 position of the oxolane ring, definitively assigning it as either (R) or (S). This technique provides the ultimate proof of the molecule's stereochemistry.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization

Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are sensitive to the chirality of a molecule and provide information about its stereochemistry in solution. fiveable.melibretexts.orgresearchgate.netlibretexts.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. libretexts.org For 3-Benzyloxolan-3-amine, the electronic transitions associated with the aromatic chromophore of the benzyl group, perturbed by the chiral environment of the oxolane ring, would give rise to a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the molecule, often through comparison with theoretical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. libretexts.org An ORD spectrum of 3-Benzyloxolan-3-amine would exhibit a plain curve at wavelengths away from any absorption bands and show Cotton effects in the regions of electronic transitions. libretexts.org The shape and sign of the ORD curve provide information about the stereochemistry of the molecule.

Together, these chiroptical methods offer a valuable non-destructive means to assess the enantiomeric purity and assign the absolute configuration of 3-Benzyloxolan-3-amine in solution.

Computational Chemistry and Theoretical Studies of 3 Benzyloxolan 3 Amine

Density Functional Theory (DFT) Calculations for Geometric, Electronic, and Spectroscopic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 3-Benzyloxolan-3-amine, DFT calculations would be employed to predict a range of fundamental properties.

Geometric Properties: The first step in a DFT study is typically a geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. From this optimized geometry, key structural parameters can be extracted.

Hypothetical DFT-Calculated Geometric Parameters for 3-Benzyloxolan-3-amine

| Parameter | Hypothetical Value |

| C-O Bond Length (Oxolane Ring) | 1.43 Å |

| C-N Bond Length | 1.47 Å |

| C-C-N Bond Angle | 110° |

| Dihedral Angle (Oxolane-Benzyl) | 120° |

Note: The data in this table is illustrative and not based on actual calculations for 3-Benzyloxolan-3-amine.

Electronic Properties: DFT calculations also provide a wealth of information about the electronic structure of the molecule. This includes the distribution of electron density, which can be visualized to identify electron-rich and electron-deficient regions. Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties: DFT can be used to simulate various types of spectra, which can then be compared with experimental data to confirm the structure of the molecule. For 3-Benzyloxolan-3-amine, one could predict its infrared (IR) spectrum, which corresponds to the vibrational frequencies of its bonds, and its nuclear magnetic resonance (NMR) chemical shifts.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are invaluable for elucidating the mechanisms of chemical reactions. For 3-Benzyloxolan-3-amine, this could involve studying its potential reactions, such as N-acylation or reactions involving the benzyl (B1604629) group.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Conformational Analysis and Exploration of Energy Landscapes

Due to the flexibility of the oxolane ring and the rotatable bonds in the benzyl and amine groups, 3-Benzyloxolan-3-amine can exist in multiple conformations. Conformational analysis aims to identify the different stable conformations (conformers) and determine their relative energies.

This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step. The results are often visualized as a potential energy surface, where the valleys represent stable conformers and the peaks represent the energy barriers between them. Understanding the conformational landscape is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of empirical equations that describe the potential energy of the system.

For 3-Benzyloxolan-3-amine, MD simulations would be particularly useful for understanding how the molecule behaves in a solvent, such as water. The simulations can reveal how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. MD can also be used to study intermolecular interactions, such as how two 3-Benzyloxolan-3-amine molecules might interact with each other.

In Silico Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods can be used to predict the reactivity of a molecule and the outcome of its reactions. For 3-Benzyloxolan-3-amine, one could use various in silico tools to predict its reactivity towards different reagents.

Reactivity: By analyzing the electronic properties of the molecule, such as the distribution of electrostatic potential and the energies of the frontier molecular orbitals, one can identify the most likely sites for electrophilic and nucleophilic attack.

Regioselectivity: In reactions where there are multiple possible sites for a reaction to occur, computational methods can be used to predict which site is most favored. This is often done by calculating the activation energies for the different possible reaction pathways.

Stereoselectivity: For reactions that can produce multiple stereoisomers, computational methods can be used to predict which stereoisomer is most likely to be formed. This often involves modeling the transition states for the different stereochemical pathways.

Ligand-Protein Docking and Molecular Simulations for Potential Biological Interactions

If 3-Benzyloxolan-3-amine is being investigated for its potential biological activity, molecular docking and simulations are essential tools. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In a typical docking study, a 3D model of a target protein is used, and the 3-Benzyloxolan-3-amine molecule is "docked" into the protein's binding site. A scoring function is then used to estimate the binding affinity of the ligand for the protein. The results of a docking study can provide hypotheses about how the molecule might interact with the protein at a molecular level, identifying key interactions such as hydrogen bonds and hydrophobic interactions.

Following docking, MD simulations can be used to study the stability of the ligand-protein complex over time and to get a more detailed understanding of the binding dynamics.

Applications of 3 Benzyloxolan 3 Amine As a Versatile Synthetic Scaffold and Building Block

Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.govrsc.org The synthesis of these complex structures often relies on the use of versatile building blocks that can undergo cyclization reactions. A primary amine, such as the one present in 3-Benzyloxolan-3-amine, is a key functional group that can participate in various ring-forming reactions.

In principle, the amino group of 3-Benzyloxolan-3-amine could serve as a nucleophile to react with various electrophiles, leading to the formation of diverse heterocyclic systems. For instance, reaction with diketones, haloalkanes, or other bifunctional molecules could initiate a cascade of reactions resulting in the construction of five, six, or even larger membered rings. The tetrahydrofuran (B95107) ring of the molecule provides a rigid scaffold that could influence the stereochemical outcome of such cyclizations. While specific examples involving 3-Benzyloxolan-3-amine are not documented, the general strategies for synthesizing nitrogen heterocycles are well-established. organic-chemistry.orgresearchgate.net

Table 1: Potential Heterocyclic Scaffolds from Amine Precursors

| Heterocycle Class | General Reactant Partner | Potential Product Type |

|---|---|---|

| Pyrrolidines | Dihaloalkanes | Fused or spirocyclic pyrrolidines |

| Piperidines | Glutaraldehyde derivatives | Fused or spirocyclic piperidines |

| Quinolines | β-ketoesters (Conrad-Limpach) | Tetrahydrofuran-fused quinolones |

This table represents hypothetical transformations based on established chemical principles, not documented reactions of 3-Benzyloxolan-3-amine.

Chiral Building Block in Asymmetric Synthesis and Organic Transformations

Chiral amines are of paramount importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. yale.edu They can be used as chiral auxiliaries, catalysts, or as starting materials that incorporate their stereochemistry into the final product. If 3-Benzyloxolan-3-amine were available in an enantiomerically pure form (either (R) or (S)), it would be a valuable chiral building block.

The stereocenter at the C3 position of the oxolane ring could direct the stereochemical course of subsequent reactions. For example, its use in the synthesis of chiral ligands for transition metal catalysis could lead to highly enantioselective transformations. beilstein-journals.org Furthermore, the amine functionality could be transformed into other functional groups, preserving the original stereochemistry and allowing for the synthesis of a wide range of enantiopure compounds. The development of methods for asymmetric amination is a significant area of research aimed at producing such chiral amines. yale.edu

Table 2: Potential Asymmetric Applications of a Chiral Amine Scaffold

| Application | Role of Chiral Amine | Potential Outcome |

|---|---|---|

| Chiral Auxiliary | Temporary attachment to a substrate | Diastereoselective bond formation |

| Organocatalysis | Forms chiral iminium or enamine ions | Enantioselective C-C bond formation |

| Chiral Ligand Synthesis | Coordination to a metal center | Asymmetric transition-metal catalysis |

This table outlines potential applications for a generic chiral amine like 3-Benzyloxolan-3-amine, based on established methodologies in asymmetric synthesis.

Role in the Preparation of Diverse Chemical Libraries for Screening Purposes

The discovery of new drugs and materials often begins with the screening of large collections of diverse chemical compounds, known as chemical libraries. The construction of these libraries relies on the use of building blocks that can be readily functionalized in multiple ways to generate a wide array of derivatives.

3-Benzyloxolan-3-amine possesses two key points for diversification: the primary amine and the benzyl (B1604629) group. The amine can be acylated, alkylated, or used in multicomponent reactions to introduce a wide variety of substituents. The benzyl group, while generally stable, could potentially be modified or removed to allow for further functionalization at the oxygen atom. This dual functionality would, in theory, make it a suitable scaffold for combinatorial chemistry and the generation of libraries of compounds for high-throughput screening. The synthesis of such libraries often employs modular approaches to efficiently create structural diversity. rsc.org

Utilization in the Modular Construction of Functionalized Organic Molecules

Modular synthesis is a powerful strategy in organic chemistry that involves the assembly of complex molecules from simpler, interchangeable building blocks or modules. chemrxiv.orgrsc.org This approach allows for the rapid synthesis of analogues and the systematic exploration of structure-activity relationships.

The structure of 3-Benzyloxolan-3-amine is inherently modular. The tetrahydrofuran core acts as a central scaffold. The primary amine provides a reactive handle for the attachment of one module, while the benzyloxy group represents another. For instance, the amine could be coupled with a diverse set of carboxylic acids to form a library of amides. Subsequently, the benzyl protecting group could be removed, and the resulting alcohol could be etherified or esterified with another set of building blocks. This step-wise, modular approach would enable the systematic construction of highly functionalized and three-dimensional molecules, which are increasingly sought after in drug discovery.

Pre Clinical Biological Evaluation and Structure Activity Relationship Sar of 3 Benzyloxolan 3 Amine Analogues

In Vitro Studies of Molecular Target Binding and Functional Modulation (e.g., enzyme kinetics, receptor affinity)

The initial stages of pre-clinical evaluation for analogues of 3-benzyloxolan-3-amine would involve a battery of in vitro assays to characterize their interactions with specific biological targets. These studies are crucial for determining the affinity and efficacy of the compounds at a molecular level.

For instance, if the benzyloxolane amine framework is being investigated for its potential effects on the central nervous system, researchers might explore its binding affinity for various receptors, such as opioid or other neurotransmitter receptors. This is often accomplished through competitive binding assays, where the ability of the analogue to displace a known radiolabeled ligand from its receptor is measured. The resulting data provides the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher affinity.

Functional assays are also critical to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor. For example, in the context of G-protein coupled receptors (GPCRs), a [³⁵S]GTPγS binding assay can be employed to measure the extent to which a compound activates the receptor and stimulates G-protein signaling. nih.gov

Illustrative Data Table: In Vitro Binding Affinities and Functional Activity of Hypothetical 3-Benzyloxolan-3-amine Analogues

| Compound ID | R1-Substitution | R2-Substitution | Target X Ki (nM) | Target Y Ki (nM) | Functional Assay (Target X, EC₅₀/IC₅₀ in nM) |

|---|---|---|---|---|---|

| 3-Benzyloxolan-3-amine | H | H | 150 | >10,000 | IC₅₀ = 250 |

| Analogue 1 | 4-Chloro | H | 75 | 8,500 | IC₅₀ = 120 |

| Analogue 2 | 4-Methoxy | H | 200 | >10,000 | IC₅₀ = 350 |

| Analogue 3 | H | Methyl | 125 | 9,000 | IC₅₀ = 200 |

Evaluation of Analogues in Relevant Animal Models for Pre-clinical Efficacy

Following promising in vitro data, the next step in the pre-clinical evaluation is to assess the efficacy of the 3-benzyloxolan-3-amine analogues in relevant animal models of disease. The choice of animal model is critical and depends on the therapeutic area being investigated. For example, if the compounds are being developed as analgesics, rodent models of pain, such as the hot plate or tail-flick test, would be appropriate.

In these studies, various parameters are measured to determine the in vivo efficacy of the compounds. This can include behavioral assessments, physiological measurements, and biomarker analysis. The goal is to establish a dose-response relationship and to determine if the in vitro activity translates to a therapeutic effect in a living organism.

Systematic Exploration of Structure-Activity Relationships within the Benzyloxolane Amine Framework

The systematic exploration of SAR is a critical component of lead optimization. nih.gov By synthesizing and testing a variety of analogues with modifications at different positions of the 3-benzyloxolan-3-amine scaffold, medicinal chemists can elucidate the key structural features required for biological activity.

Key areas of modification on the benzyloxolane amine framework might include:

Substitutions on the benzyl (B1604629) ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) of the benzyl ring can significantly impact potency and selectivity. For example, in some chemical series, an electron-withdrawing group might enhance binding affinity.

Modifications of the amine group: The nature of the amine (primary, secondary, or tertiary) and the identity of any substituents on the nitrogen atom can influence the compound's physicochemical properties and its interaction with the biological target.

The insights gained from these systematic modifications allow for the development of a pharmacophore model, which is a three-dimensional representation of the essential structural features required for biological activity.

Illustrative Data Table: SAR of Hypothetical 3-Benzyloxolan-3-amine Analogues at Target X

| Compound ID | Modification | In Vitro Potency (IC₅₀ in nM) | In Vivo Efficacy (ED₅₀ in mg/kg) |

|---|---|---|---|

| 3-Benzyloxolan-3-amine | Parent Compound | 250 | 20 |

| Analogue 5 | Para-chloro substitution on benzyl ring | 100 | 12 |

| Analogue 6 | Meta-methoxy substitution on benzyl ring | 350 | 30 |

| Analogue 7 | N-methylation of the amine | 180 | 15 |

Investigations into the Mechanism of Biological Action at the Molecular and Cellular Levels

Understanding the mechanism of action of a new chemical entity is crucial for its development as a therapeutic agent. For 3-benzyloxolan-3-amine analogues, this would involve a series of experiments to elucidate how they exert their biological effects at the molecular and cellular levels.

If the in vitro studies suggest that the compounds bind to a specific receptor, further investigations would aim to characterize the nature of this interaction. This could involve molecular modeling and docking studies to predict the binding mode of the compounds within the receptor's binding site. Cellular assays can then be used to confirm that the observed biological effects are indeed mediated by this target. For example, in cell lines expressing the target receptor, the addition of the compound might lead to changes in downstream signaling pathways, which can be measured using various techniques such as Western blotting or reporter gene assays.

Rational Design and De Novo Synthesis of SAR-Driven Chemical Probes and Lead Candidates

The culmination of the SAR studies is the rational design and synthesis of new analogues with improved properties. mdpi.com Armed with a detailed understanding of the SAR, medicinal chemists can design compounds that are predicted to have higher potency, greater selectivity, and improved pharmacokinetic properties. This iterative process of design, synthesis, and testing is central to the optimization of a lead compound.

De novo design approaches, which involve the construction of novel molecular structures based on the pharmacophore model, can also be employed to explore new chemical space and identify novel lead candidates. The ultimate goal is to identify a single compound with the optimal balance of properties to be advanced into further pre-clinical and, eventually, clinical development.

Q & A

Q. Basic

- PPE : Gloves, lab coats, and safety goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of amine vapors.

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for amine disposal .

What strategies resolve contradictions in reported biological activity data for 3-Benzyloxolan-3-amine?

Advanced

Discrepancies in bioactivity (e.g., receptor binding vs. enzyme inhibition) may arise from:

- Assay Conditions : Variations in pH, temperature, or buffer composition.

- Purity : HPLC analysis (>95% purity) ensures reliable pharmacological data .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .

How can computational methods guide the design of derivatives based on 3-Benzyloxolan-3-amine?

Q. Advanced

- Docking Simulations : Predict interactions with targets like GPCRs or kinases using software such as AutoDock.

- QSAR Models : Corlate structural features (e.g., substituent electronegativity) with activity data to prioritize synthetic targets .

- MD Simulations : Assess stability of amine-target complexes under physiological conditions .

What are the thermal stability thresholds for 3-Benzyloxolan-3-amine, and how do they impact storage?

Q. Advanced

- TGA/DSC Analysis : Determine decomposition onset (typically >150°C for similar amines) .

- Storage Recommendations : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Degradation Products : Monitor via LC-MS; common byproducts include oxo-derivatives from air exposure .

How does stereochemistry influence the reactivity of 3-Benzyloxolan-3-amine in chiral synthesis?

Q. Advanced

- Enantiomeric Resolution : Use chiral HPLC or enzymatic resolution to separate R/S isomers.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) to control stereoselectivity in cross-coupling reactions .

- Crystallographic Data : Compare with structurally characterized analogs (e.g., [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride) to infer stereochemical preferences .

Notes

- Methodological Rigor : Techniques cited are validated in peer-reviewed contexts (e.g., PubChem, Acta Crystallographica).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。